molecular formula C13H9ClN2 B161604 2-Chloro-6-methyl-5-phenylnicotinonitrile CAS No. 10176-63-3

2-Chloro-6-methyl-5-phenylnicotinonitrile

Cat. No.: B161604
CAS No.: 10176-63-3
M. Wt: 228.67 g/mol
InChI Key: IKKNXDBSPNSUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methyl-5-phenylnicotinonitrile is an organic compound with the molecular formula C13H9ClN2 and a molecular weight of 228.68 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a phenyl group at the 5-position of the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-5-phenylnicotinonitrile is not specified in the sources I found. As it’s primarily used for research, its mechanism of action would likely depend on the context of the study .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of 2-Chloro-6-methyl-5-phenylnicotinonitrile . It provides comprehensive information about potential hazards, safe handling practices, and emergency procedures.

Future Directions

The future directions of 2-Chloro-6-methyl-5-phenylnicotinonitrile are not specified in the sources I found. Given its use in research, future directions would likely be determined by the outcomes and needs of these studies .

Comparison with Similar Compounds

2-Chloro-6-methyl-5-phenylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c1-9-12(10-5-3-2-4-6-10)7-11(8-15)13(14)16-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKNXDBSPNSUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363096
Record name 2-chloro-6-methyl-5-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10176-63-3
Record name 2-chloro-6-methyl-5-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100.34 g 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one [Walker and Weaver, J. Org. Chem. 26, 4441 (1961)] and 192 ml phenylphosphonic dichloride (C6H5POCl2) was warmed to 160°-170° C. and kept at that temperature for about 16 hours. The reaction mixture was cooled and poured into ice water. The solid product was collected, dried in a vacuum oven and extracted with ether. The ether solution was concentrated, and the residue was washed with hexane and extracted with 300 ml 15% aqueous potassium bicarbonate. The resulting solid was dried in a vacuum oven to give 92.71 g (85%) 2-chloro-3-cyano-6-methyl-5-phenylpyridine, m.p. 134°-135° C.
Quantity
100.34 g
Type
reactant
Reaction Step One
Quantity
192 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.